

# Application Notes and Protocols for Studying ATF4 Signaling Pathways with Ogremorphin

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## Compound of Interest

Compound Name: *Ogremorphin*

Cat. No.: *B15602685*

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## Introduction

**Ogremorphin** (OGM) is a novel and specific small molecule inhibitor of the G protein-coupled receptor 68 (GPR68), a proton sensor often upregulated in the acidic tumor microenvironment of cancers such as glioblastoma (GBM).<sup>[1][2][3][4]</sup> In cancer cells that rely on GPR68 for survival, its inhibition by **Ogremorphin** provides a powerful tool to study the downstream signaling events, most notably the activation of the Activating Transcription Factor 4 (ATF4) pathway.<sup>[1][5][6]</sup>

Under normal conditions in these cancer cells, GPR68 signaling acts to suppress ATF4.<sup>[5][7]</sup> Treatment with **Ogremorphin** relieves this suppression, leading to a robust induction of ATF4 expression.<sup>[2][5]</sup> This, in turn, triggers a signaling cascade that culminates in ferroptotic cell death, an iron-dependent form of programmed cell death.<sup>[1][2]</sup> The specific induction of the ATF4 pathway by **Ogremorphin** makes it an invaluable research tool for elucidating the mechanisms of ATF4-mediated cellular stress responses and cell death. These application notes provide detailed protocols for utilizing **Ogremorphin** to study the ATF4 signaling pathway.

## Data Presentation

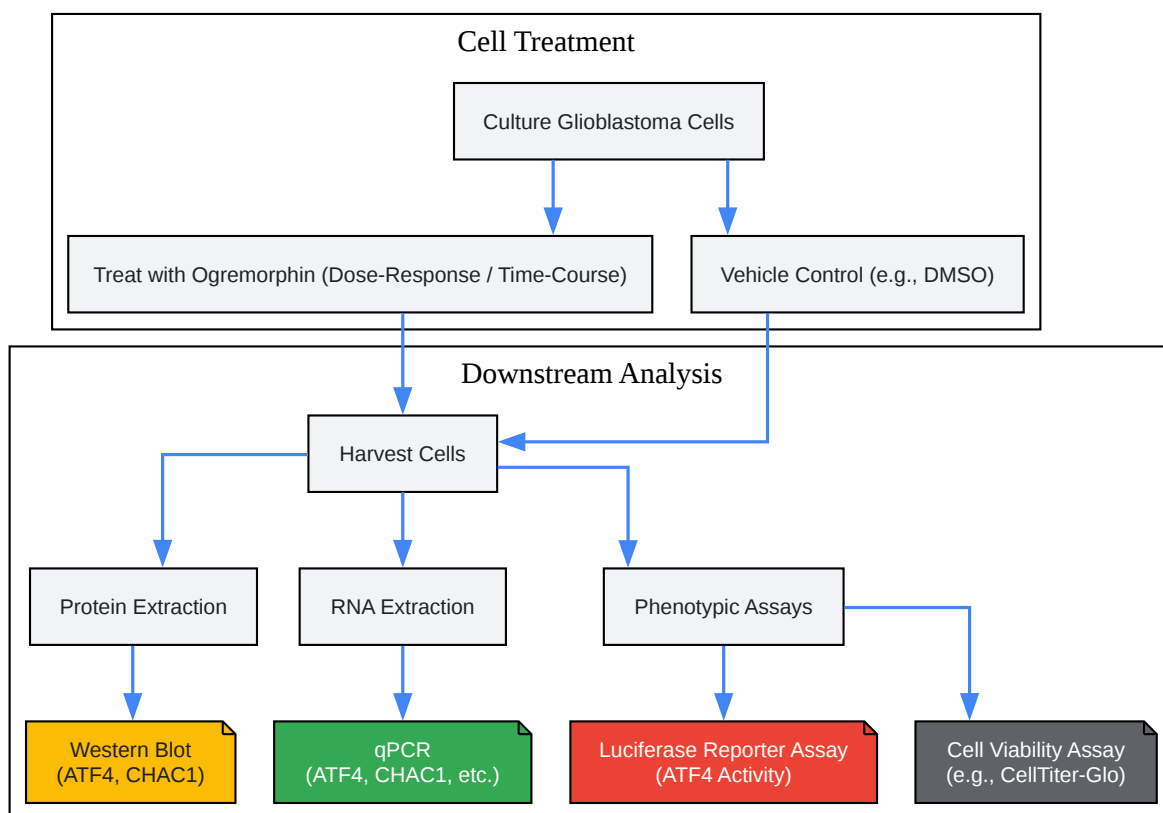
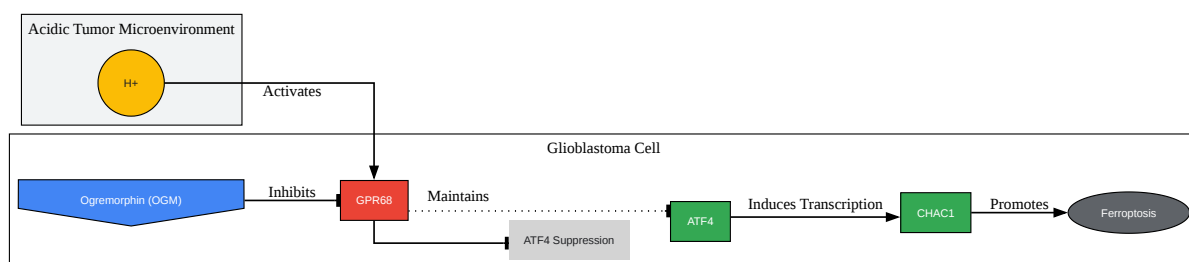
## Table 1: In Vitro Efficacy of Ogremorphin in Glioblastoma Cells

Cell Type	Assay	Concentration Range	Endpoint	Result	Reference
Patient-Derived Xenograft (PDX) and Neurosphere Cell Lines	Cell Viability	0-100 $\mu$ M	LC50	0.42-2.7 $\mu$ M	<a href="#">[3]</a>
U87 Glioblastoma Cells	Cell Viability	0-100 $\mu$ M (72h)	Inhibition of Viability	Dose-dependent decrease	<a href="#">[3]</a>
Human Melanoma WM-115 Cells	Cell Migration	5 $\mu$ M (5 days)	Inhibition of Migration	Significant reduction	<a href="#">[3]</a>

## Table 2: Molecular Effects of Ogremorphin on the ATF4 Pathway

Cell Type	Treatment	Assay	Target	Result	Reference
PDX Glioblastoma Cells	OGM	qPCR	ATF4, CHAC1, HMOX1, TFRC	Increased mRNA levels	<a href="#">[2]</a>
Glioblastoma Cells	OGM	Western Blot	ATF4, CHAC1	Increased protein levels	<a href="#">[2]</a>
U87 Glioblastoma Cells	OGM	RNA-seq	Ferroptosis-related genes	Upregulation of mediators (e.g., ATF4, CHAC1)	<a href="#">[2]</a>

# Signaling Pathway and Experimental Workflow Diagrams



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